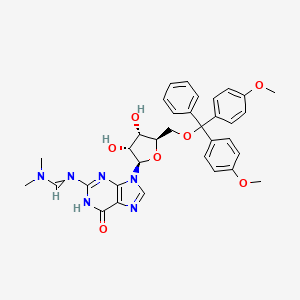
N'-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a tetrahydrofuran ring, and multiple methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the purine and tetrahydrofuran rings. Common synthetic routes include:
Formation of the Tetrahydrofuran Ring: This step typically involves the use of dihydroxytetrahydrofuran intermediates, which are protected with methoxyphenyl groups to prevent unwanted reactions.
Purine Base Synthesis: The purine base is synthesized through a series of reactions involving formylation and cyclization.
Coupling Reactions: The final step involves coupling the purine base with the tetrahydrofuran ring under specific conditions, such as the use of dimethylformamide as a solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylacetamide
- N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylbenzamide
Uniqueness
The uniqueness of N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide lies in its specific structural features, such as the combination of a purine base with a tetrahydrofuran ring and multiple methoxyphenyl groups. These features confer unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C34H36N6O7 |
|---|---|
Molekulargewicht |
640.7 g/mol |
IUPAC-Name |
N'-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O7/c1-39(2)19-36-33-37-30-27(31(43)38-33)35-20-40(30)32-29(42)28(41)26(47-32)18-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,19-20,26,28-29,32,41-42H,18H2,1-4H3,(H,37,38,43)/t26-,28-,29-,32-/m1/s1 |
InChI-Schlüssel |
UHWPBOSIBGBZKD-DWCTZGTLSA-N |
Isomerische SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Kanonische SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


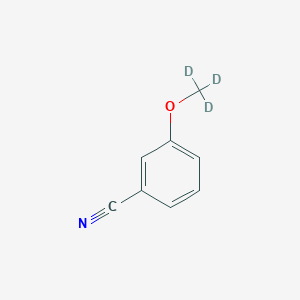
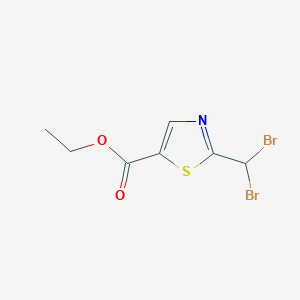
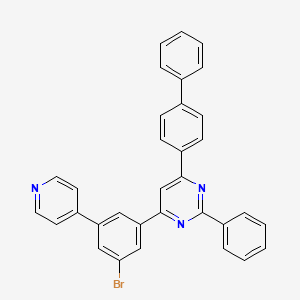
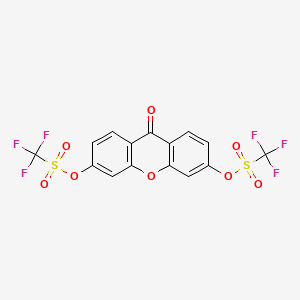
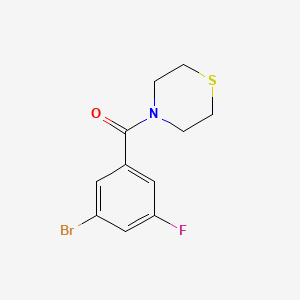
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
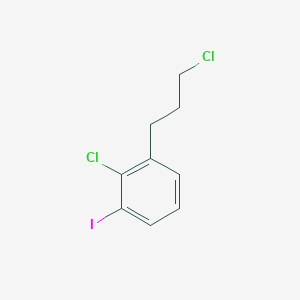
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)
![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)
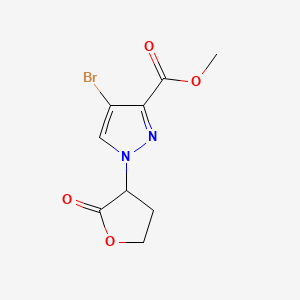
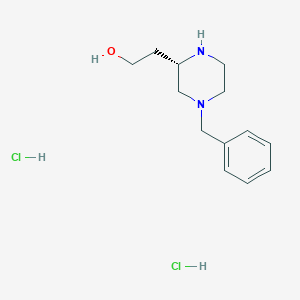
![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
![1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)
